3-(2-methoxyethyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-methoxyethyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H27N5O4 and its molecular weight is 413.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Crystal Engineering
Research on related pyrido[2,3-d]pyrimidine derivatives has provided insights into molecular interactions such as hydrogen bonding and π-π stacking interactions, which are crucial for understanding molecular assembly and crystal engineering. These interactions are foundational in the development of novel materials and in the study of molecular electronics and photonics (Trilleras et al., 2009).
Heterocyclic Chemistry and Drug Development
Compounds within the pyrimidine family have been explored for their anti-inflammatory and analgesic properties, indicating their potential as leads in drug development. For example, novel benzodifuranyl derivatives related to pyrimidine structures have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their therapeutic potential (Abu‐Hashem et al., 2020).
Organic Synthesis and Methodology
Advancements in the synthesis of pyrimidine derivatives, such as the development of novel methods for the synthesis of chromeno[2,3-d]pyrimidine-diones, are crucial for expanding the chemical toolbox available for pharmaceutical and materials science research. These methods enable the synthesis of complex molecules with potential applications in drug discovery and material science (Osyanin et al., 2014).
Pharmacological Applications
Studies on pyrimido[2,1-f]purine derivatives have explored their affinity for various receptors, demonstrating their potential as ligands in the development of therapeutics targeting the central nervous system. These compounds have shown high affinity for serotonin and alpha receptors, indicating their potential use in treating disorders such as anxiety and depression (Jurczyk et al., 2004).
Nonlinear Optical Properties
The design and synthesis of novel organic compounds with potential applications in optical and nonlinear optical (NLO) technologies are of significant interest. Research into pyrimidine-based bis-uracil derivatives has highlighted their potential as candidates for NLO device fabrication due to their promising linear and nonlinear optical properties (Mohan et al., 2020).
Properties
IUPAC Name |
3-(2-methoxyethyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-13-6-7-16(30-5)15(10-13)25-11-14(2)12-26-17-18(22-20(25)26)23(3)21(28)24(19(17)27)8-9-29-4/h6-7,10,14H,8-9,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXZBLRFRVWAGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4=C(C=CC(=C4)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.